N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide
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Description
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Receptor Interactions
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide, due to its structural features, may exhibit unique interactions with biological receptors, akin to the compounds studied in the provided references. For instance, derivatives of indole, such as those in the thieno[3,2-b]pyrrole and thieno[2,3-b]pyrrole families, have been explored for their potential bioisosteric relationships with hallucinogens and serotonin agonists, indicating a possible avenue for psychoactive or therapeutic research (Blair et al., 1999). Similarly, benzimidazoles derived from indole precursors have been evaluated as selective neuropeptide Y Y1 receptor antagonists, showcasing another potential research application in the realm of anti-obesity drugs (Zarrinmayeh et al., 1998).
Electrochromic Properties and Materials Science
Compounds structurally related to this compound have been investigated for their electrochromic properties. For example, oxazine derivatives have demonstrated improved fatigue resistance and color reversibility under electrical stimulation, suggesting potential for use in electrochromic devices (Zhu et al., 2014).
Pharmaceutical Applications and Drug Development
The compound's indole-based structure is reminiscent of other indole derivatives that have been synthesized and evaluated for various pharmaceutical applications. Tryptanthrin derivatives, for example, have shown potential as intermediate products in organic synthesis with pharmaceutical applications, including anti-inflammatory drug development (Kovrizhina et al., 2022). Furthermore, optimization of chemical functionalities on indole-2-carboxamides has led to the discovery of potent allosteric modulators for the cannabinoid receptor 1 (CB1), illustrating the compound's potential in the design of novel therapeutic agents (Khurana et al., 2014).
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-16-13-17(2)23(18(3)14-16)27-25(30)24(29)26-15-21(22-9-6-12-31-22)28-11-10-19-7-4-5-8-20(19)28/h4-9,12-14,21H,10-11,15H2,1-3H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOBVPVLRRHHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.